(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethylamino-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylamino-substituted phenyl ring through a series of coupling reactions. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Deoxycorticosterone: A steroid hormone with similar structural features.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid is unique due to its combination of functional groups and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-13(14(19)20)10-11-6-8-12(9-7-11)18(4)5/h6-9,13H,10H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
InChI Key |
HJYHALYYDSUJMF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
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